N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide

Opioid Pharmacology GPCR Ligand Design Structure-Activity Relationship

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 1797792-72-3) is a synthetic small molecule belonging to the 2-oxoimidazolidine-1-carboxamide class, characterized by a central imidazolidin-2-one ring bearing an N-carboxamide side chain linked to a 1-(4-methoxyphenyl)cyclopentyl methanamine moiety. This substructure combines a lipophilic 4-methoxyphenyl-cyclopentyl group with a hydrogen-bond-donating/acceptor urea-like carboxamide, motifs commonly explored in opioid receptor and ion channel ligand design.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 1797792-72-3
Cat. No. B2971230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide
CAS1797792-72-3
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)N3CCNC3=O
InChIInChI=1S/C17H23N3O3/c1-23-14-6-4-13(5-7-14)17(8-2-3-9-17)12-19-16(22)20-11-10-18-15(20)21/h4-7H,2-3,8-12H2,1H3,(H,18,21)(H,19,22)
InChIKeyDBABISWELXSVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 1797792-72-3): Research-Grade 2-Oxoimidazolidine Urea


N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 1797792-72-3) is a synthetic small molecule belonging to the 2-oxoimidazolidine-1-carboxamide class, characterized by a central imidazolidin-2-one ring bearing an N-carboxamide side chain linked to a 1-(4-methoxyphenyl)cyclopentyl methanamine moiety [1]. This substructure combines a lipophilic 4-methoxyphenyl-cyclopentyl group with a hydrogen-bond-donating/acceptor urea-like carboxamide, motifs commonly explored in opioid receptor and ion channel ligand design. Purity is typically reported as 95% (HPLC) by multiple vendors, though extensive independent analytical certification remains unpublished [1].

Why N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide Cannot Be Replaced by Generic Imidazolidine Analogs


The N-((1-(4-methoxyphenyl)cyclopentyl)methyl) substituent introduces a sterically demanding 1,1-disubstituted cyclopentyl center bearing a 4-methoxyphenyl ring, which creates a unique three-dimensional shape distinct from simple N-alkyl or N-benzyl imidazolidine carboxamides. In the context of opioid receptor modulation, subtle changes in the N-substituent can drastically alter μ/κ/δ selectivity, intrinsic efficacy, and blood-brain barrier penetration [1]. Additionally, the 2-oxoimidazolidine carboxamide urea motif may impart different metabolic stability and hydrogen-bonding capacity compared to related benzamide opioids (e.g., U-47700) [2]. Generic substitution without head-to-head data therefore risks loss of the desired pharmacological profile or unexpected off-target activity.

Quantitative Differentiation Evidence for N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide


Structurally Encoded μ-Opioid Receptor Binding Mode Distinct from U-47700

U-47700 (trans-3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide) acts as a potent μ-opioid agonist with an in vivo potency approximately 7.5-fold greater than morphine [1]. Its benzamide scaffold relies on a tertiary amine for receptor recognition. In contrast, N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide incorporates a urea-like 2-oxoimidazolidine carboxamide, which may engage the receptor through a distinct hydrogen-bonding network [2]. No direct binding or functional data are publicly available for the target compound, precluding quantitative comparison; however, the scaffold difference is a class-level inference for potential selectivity or off-target divergence.

Opioid Pharmacology GPCR Ligand Design Structure-Activity Relationship

Computationally Predicted Physicochemical Differentiation from Fentanyl and U-Series Analogs

In silico prediction (SwissADME) indicates that N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide has a topological polar surface area (tPSA) of 70.6 Ų and a consensus Log P of 2.8 [1]. By comparison, fentanyl has a tPSA of 23.5 Ų and Log P ~3.9; U-47700 has a tPSA of 32.8 Ų and Log P ~3.5 [2]. The higher tPSA of the target compound suggests reduced passive membrane permeability relative to these highly lipophilic opioids, potentially limiting CNS penetration and abuse potential, although this must be verified experimentally.

ADME Prediction Physicochemical Properties Drug Design

Metabolic Stability Advantage of the 2-Oxoimidazolidine Carboxamide Urea Motif Over Ester-Containing Analgesic Prodrugs

Ester-linked analgesic prodrugs (e.g., remifentanil) undergo rapid non-specific esterase hydrolysis, limiting their shelf life and requiring cold-chain storage [1]. The 2-oxoimidazolidine-1-carboxamide urea bond in the target compound is chemically and enzymatically more stable than ester linkages, suggesting longer shelf life and slower metabolic clearance [2]. No experimental half-life data are available for the target compound; however, class-level precedent indicates that urea groups generally exhibit t₁/₂ > 2 hours in human liver microsomes, compared to <30 minutes for ester prodrugs [2].

Drug Metabolism Prodrug Stability Pharmacokinetics

Recommended Application Scenarios for N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide


Opioid Receptor Structure-Activity Relationship (SAR) Probe for μ/κ/δ Selectivity Optimization

The 2-oxoimidazolidine carboxamide scaffold, bearing the 1-(4-methoxyphenyl)cyclopentylmethyl substituent, provides a rationally designed probe for elucidating how urea-based hydrogen-bonding patterns influence opioid receptor subtype selectivity. Researchers can use this compound as a reference standard to benchmark novel μ-opioid agonists that aim to reduce respiratory depression liability observed with benzamide chemotypes like U-47700 [1].

Comparative Metabolic Stability Screening Against Ester-Containing Analgesic Standards

Because of the urea linkage, this compound is well suited as a comparator in liver microsome or hepatocyte stability assays against rapidly hydrolyzed ester analgesics (e.g., remifentanil, heroin). Procurement of this compound allows drug metabolism and pharmacokinetics (DMPK) laboratories to establish urea-based stability benchmarks without the confounding rapid hydrolysis of ester controls [1].

In Silico Model Validation for CNS Permeability Prediction

With a predicted tPSA of ~70.6 Ų and moderate log P (~2.8), the compound occupies a pharmacokinetically interesting intermediate space. It can serve as a validation compound for in silico blood-brain barrier penetration models, bridging the gap between highly permeable opioids (fentanyl, U-47700) and poorly permeable quaternary ammonium analgesics [1][2].

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.